1,7-Diaminoheptane

Overview

Description

Synthesis Analysis

The synthesis of 1,7-Diaminoheptane involves reactions that yield compounds with distinct structures and properties. For instance, it acts as a template in the creation of novel nano-scaled 3D guest-host supramolecular coordination polymers, demonstrating its versatility in the formation of complex molecular architectures (El-din et al., 2021).

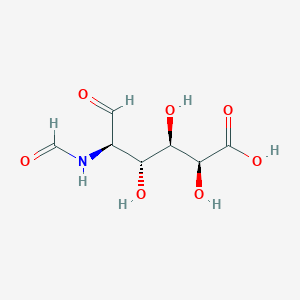

Molecular Structure Analysis

Molecular structure analyses reveal the detailed configurations and bonding within this compound compounds. Spectroscopic studies, including infrared and Raman, provide insights into its molecular vibrations and interactions, particularly in the formation of clathrates (Kasap et al., 1997).

Chemical Reactions and Properties

This compound participates in various chemical reactions, showcasing its reactivity and the formation of different compounds. Its reactivity with water, for instance, has been studied through infrared photodissociation spectroscopy, revealing how hydration influences its gaseous structure (Demireva et al., 2012).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as thermal behavior and crystalline structure, have been extensively studied. For example, the thermal behavior and decomposition mechanisms of certain derivatives offer valuable data on their stability and reactivity under different conditions (Liu et al., 2012).

Chemical Properties Analysis

Detailed analyses of the chemical properties of this compound, including its behavior in various reactions and under different environmental conditions, shed light on its reactivity and potential applications. Studies focusing on the synthesis and characterization of its derivatives contribute to understanding its comprehensive chemical profile (Prasad & Gupta, 2002).

Scientific Research Applications

Infrared and Raman Spectroscopic Study

- Application: DAH has been used in the preparation of new Hofmann-diaminoheptane-type clathrates. These clathrates include metals like Ni or Co and other elements such as chlorobenzene, m-xylene, or naphthalene. The structure of these clathrates features corrugated polymeric layers, and DAH is bound directly to the metal in the structure (Kasap, Özbay, & Özçelik, 1997).

Electrochemical Sensing and Catalysis

- Application: DAH has been grafted onto glassy carbon electrodes for electrochemical applications. It aids in the assembly of multilayer films that show a high electrocatalytic response, particularly towards the reduction of iodate. This modification enhances the sensitivity of electrochemical sensors, which can be used for detecting trace amounts of iodate in substances like table salt (Liu, Cheng, Liu, & Dong, 2001).

NMR Spectroscopic Study and DFT Calculations

- Application: The vibrational frequencies, NMR spectroscopic properties, and spin-spin coupling constants of DAH have been extensively studied. These studies help in understanding the molecular structure and behavior of DAH under various conditions, contributing to the field of molecular chemistry (Alver, Parlak, & Şenyel, 2009).

Water-Induced Folding Studies

- Application: Research on the hydration effects on the structure of DAH has been conducted using infrared photodissociation spectroscopy. This study provides insights into how DAH interacts with water molecules, which is significant in understanding its behavior in various aqueous environments (Demireva, O'brien, & Williams, 2012).

Synthesis and Characterization in Chemistry

- Application: DAH has been utilized in the synthesis of various chemical complexes, such as those with Mg(II), Ca(II), Sr(II), and Ba(II). These studies are crucial for the development of new materials with potential applications in various industries, including pharmaceuticals and materials science (Prasad & Gupta, 2002).

Antiproliferative Effects in Biomedical Research

- Application: DAH derivatives have been studied for their antiproliferative effects on Chinese hamster ovary cells. This research is significant for understanding the potential therapeutic applications of DAH derivatives in treating various types of cancer (Park, Wolff, Lee, & Folk, 1994).

Mechanism of Action

Target of Action

1,7-Diaminoheptane, also known as Heptane-1,7-diamine, primarily targets deoxyhypusine synthase (DHS) . DHS is an enzyme that catalyzes the post-translational modification of the eukaryotic initiation factor 5A (eIF5A), a process known as hypusination .

Mode of Action

This compound acts as a competitive and reversible inhibitor of DHS . It binds to the active site of DHS, preventing the enzyme from interacting with its natural substrate, spermidine . This inhibition blocks the hypusination of eIF5A, a critical step in protein synthesis .

Biochemical Pathways

The inhibition of DHS by this compound affects the hypusination pathway, which is essential for the activity of eIF5A . eIF5A plays a key role in the elongation of polypeptide chains during protein synthesis . By inhibiting the hypusination of eIF5A, this compound disrupts protein synthesis .

Result of Action

The inhibition of DHS by this compound results in the disruption of protein synthesis, as the hypusination of eIF5A is a critical step in this process . This disruption can lead to various cellular effects, including the induction of autophagy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place under an inert atmosphere to maintain its stability

Safety and Hazards

1,7-Diaminoheptane is considered hazardous and can cause severe skin burns and eye damage . It is advised not to breathe its dust, and it should be handled with personal protective equipment and face protection . It should not be ingested, and if swallowed, immediate medical assistance should be sought .

Future Directions

Biochemical Analysis

Biochemical Properties

1,7-Diaminoheptane plays a significant role in biochemical reactions, particularly in the synthesis of polyamines. It interacts with enzymes such as deoxyhypusine synthase, which catalyzes the first step in the hypusination of eukaryotic initiation factor 5A (eIF5A). This interaction is crucial for the post-translational modification of eIF5A, which is essential for cell proliferation and differentiation . Additionally, this compound is involved in the synthesis of novel hydrogels for biomedical applications, enhancing cell growth and targeted drug release .

Cellular Effects

This compound influences various cellular processes, including cell proliferation, differentiation, and apoptosis. It has been shown to inhibit the formation of hypusine in eIF5A, leading to cytostasis in endothelial cells . This compound also exhibits protective effects against apoptotic death induced by serum starvation in human umbilical vein endothelial cells (HUVEC) . Furthermore, this compound affects cell signaling pathways and gene expression, contributing to its role in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with deoxyhypusine synthase, inhibiting its activity and preventing the hypusination of eIF5A . This inhibition disrupts the normal function of eIF5A, leading to altered gene expression and cellular processes. Additionally, this compound has been shown to enhance the therapeutic efficacy of certain drugs by inhibiting the activation of eIF5A2 and preventing the epithelial-mesenchymal transition in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, making it suitable for long-term in vitro and in vivo studies . Its effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and can effectively inhibit deoxyhypusine synthase activity . At higher doses, this compound may cause adverse effects, including cytotoxicity and disruption of normal cellular processes . It is essential to determine the optimal dosage to balance efficacy and safety in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the polyamine pathway. It serves as a substrate for deoxyhypusine synthase, leading to the formation of hypusine in eIF5A . This modification is crucial for the proper functioning of eIF5A in cellular processes. Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells and tissues . The compound’s distribution is essential for its biological activity and effectiveness in various applications .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm, where it interacts with deoxyhypusine synthase and other biomolecules . This localization is critical for its role in inhibiting hypusine formation and affecting cellular processes .

properties

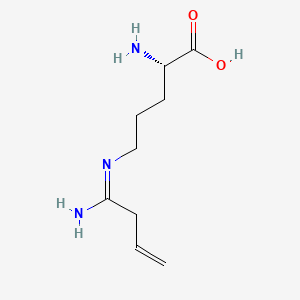

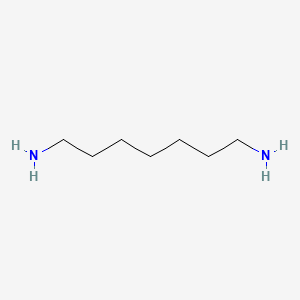

IUPAC Name |

heptane-1,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c8-6-4-2-1-3-5-7-9/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSKHLMYTZNYKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60214848 | |

| Record name | 1,7-Diaminoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

646-19-5 | |

| Record name | 1,7-Heptanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Diaminoheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-Heptanediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,7-Diaminoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTAMETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3011L9B20C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.